molecular formula C21H22N2O6 B433314 5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 461430-41-1

5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Katalognummer: B433314
CAS-Nummer: 461430-41-1
Molekulargewicht: 398.4g/mol
InChI-Schlüssel: DFCXLXXQMBTRQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under basic conditions.

    Spiro Compound Formation: The indole and pyran rings are then connected through a spiro linkage, which can be achieved through a condensation reaction involving a suitable spiro precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.

    Substitution: The amino and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.

    Cyclization: Cyclization reactions can be catalyzed by acids or bases, depending on the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate depends on its specific biological activity. Generally, the compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in the body, leading to a biological response.

    Pathways Involved: The compound may modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: This compound is unique due to its specific functional groups and spiro linkage.

    Indole Derivatives: Compounds with an indole ring structure, such as tryptophan and serotonin, share some similarities but differ in their functional groups and biological activities.

    Pyran Derivatives: Compounds with a pyran ring structure, such as flavonoids, also share some similarities but differ in their overall structure and properties.

Uniqueness

The uniqueness of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its spiro linkage and the specific combination of functional groups

Eigenschaften

CAS-Nummer

461430-41-1

Molekularformel

C21H22N2O6

Molekulargewicht

398.4g/mol

IUPAC-Name

5-O'-ethyl 3-O'-methyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-11-23-14-10-8-7-9-13(14)21(20(23)26)15(19(25)28-6-2)12(3)29-17(22)16(21)18(24)27-4/h5,7-10H,1,6,11,22H2,2-4H3

InChI-Schlüssel

DFCXLXXQMBTRQL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C

Kanonische SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.